Octadecanoic acid, 9-hydroxy-, (S)-
Description
Structure
2D Structure
Properties
CAS No. |
64144-76-9 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(9S)-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
RKHXDCVAPIMDMG-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Biogenesis and Occurrence of 9 Hydroxyoctadecanoic Acid
Enzymatic Biotransformations in Biological Systems
The generation of 9-HSA is a highly specific process, often yielding particular stereoisomers, such as (S)-9-hydroxyoctadecanoic acid, depending on the enzymes involved. These biotransformations are key to the compound's presence in the biosphere.
A diverse range of microorganisms, including bacteria, fungi, and yeasts, can produce hydroxy fatty acids through the transformation of unsaturated fatty acids like oleic acid. nih.gov These processes are of significant interest for their potential in creating valuable oleochemicals from renewable resources.
Bacterial species are well-documented for their ability to hydroxylate fatty acids, although the position of hydroxylation can vary.
Pseudomonas sp.: Various Pseudomonas species are known to hydrate (B1144303) oleic acid. While the production of 10-hydroxystearic acid is more commonly reported, some strains exhibit different regioselectivity. nih.govgsartor.orgnih.gov For instance, one study noted that Pseudomonas sp. 32T3 converts oleic acid into monohydroxy derivatives, including 9-hydroxy-10-octadecenoic acid. The enzymatic hydration of oleic acid by Pseudomonas species strain NRRL-B-3266 has been shown to produce optically pure 10(R)-hydroxystearic acid, highlighting the stereospecificity of these bacterial enzymes. gsartor.orgnih.gov
Lactobacillus sp.: Lactic acid bacteria are capable of converting unsaturated fatty acids into hydroxy fatty acids. nih.gov Lactobacillus plantarum possesses a linoleic acid Δ9 hydratase that converts C18 unsaturated fatty acids with a double bond at the Δ9 position into their corresponding 10-hydroxy fatty acids. nih.gov Similarly, Lactobacillus acidophilus expresses a linoleate (B1235992) 13-hydratase that converts linoleic acid into 13S-hydroxy-9(Z)-octadecenoic acid. nih.gov While these examples demonstrate the capacity of Lactobacillus to produce other positional isomers of hydroxy fatty acids, direct production of 9-hydroxyoctadecanoic acid by this genus is not extensively documented in current research.
Table 1: Bacterial Biotransformation of C18 Fatty Acids
| Bacterial Species | Substrate | Major Product(s) | Reference(s) |
|---|---|---|---|
| Pseudomonas sp. 32T3 | Oleic Acid | 9-hydroxy-10-octadecenoic acid | |
| Pseudomonas sp. NRRL-B-3266 | Oleic Acid | 10(R)-hydroxystearic acid | gsartor.orgnih.gov |
| Lactobacillus plantarum | Linoleic Acid | (S)-10-hydoxy-cis-12-octadecenoic acid | nih.gov |
| Lactobacillus acidophilus | Linoleic Acid | 13S-hydroxy-9(Z)-octadecenoic acid | nih.gov |
Fungi, including filamentous fungi and yeasts, contribute to the pool of naturally occurring hydroxy fatty acids through their metabolic activities. nih.gov The yeast Pityrosporum ovale, a skin saprophyte, has been identified as a producer of 9-hydroxystearic acid. nih.govnih.gov In its metabolism of even-carbon-number fatty acids, 9-hydroxypalmitic acid is the primary product, but 9-hydroxystearic acid is also found. nih.govnih.gov The conversion has an optimal pH of 4.5, and the resulting hydroxy fatty acids are found in a bound, polar form. nih.govnih.gov This demonstrates a direct fungal pathway for the biosynthesis of 9-HSA. Fungal metabolic pathways can be induced by various factors, including co-cultivation with other microorganisms, which can trigger the expression of otherwise silent biosynthetic gene clusters. biorxiv.orgbiorxiv.org
The role of yeasts in fatty acid hydroxylation is specific to the species and its enzymatic capabilities.
Pityrosporum ovale : As a notable example, the yeast Pityrosporum ovale directly produces 9-hydroxystearic acid as a metabolite of fatty acids. nih.govnih.gov
Saccharomyces cerevisiae : In contrast, studies on baker's yeast (Saccharomyces cerevisiae) have shown that it can convert oleic acid into 10-hydroxyoctadecanoic acid. researchgate.net However, it has also been suggested that this conversion may be due to bacterial contaminants within commercial yeast preparations rather than an intrinsic hydratase activity in the yeast itself. polimi.it Interestingly, while direct conversion of hydroxystearic acids to oleic acid could not be conclusively demonstrated in growing yeast cells, it was observed that 9-hydroxystearic acid can serve as a growth factor, fully substituting for oleic acid, under anaerobic conditions. gsartor.org
Table 2: Yeast-Mediated Production of Hydroxyoctadecanoic Acids
| Yeast Species | Substrate(s) | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pityrosporum ovale | Even-carbon-number fatty acids | 9-Hydroxystearic acid, 9-Hydroxypalmitic acid | Directly produces 9-HSA. | nih.govnih.gov |
| Saccharomyces cerevisiae | Oleic Acid | 10-Hydroxyoctadecanoic acid | Conversion may be due to bacterial contaminants. 9-HSA can act as a growth factor. | researchgate.netpolimi.itgsartor.org |
In mammals, 9-hydroxyoctadecanoic acid is recognized as an endogenous lipid. It is a key component of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). diabetesnewsjournal.comebi.ac.uk These lipids, such as palmitic acid esters of hydroxystearic acid (PAHSAs), have demonstrated anti-diabetic and anti-inflammatory properties. diabetesnewsjournal.com The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid, indicating that 9-HSA serves as a precursor molecule in mammalian metabolism. nih.govresearchgate.net
The formation of oxygenated fatty acids, known as octadecanoids in the case of C18 fatty acids, is mediated in mammals by several enzyme families, including cyclooxygenases (COX) and lipoxygenases (LOX). acs.org
Cyclooxygenase (COX): The primary role of COX-1 and COX-2 is the conversion of arachidonic acid to prostaglandins. nih.gov While saturated fatty acids like stearic acid (in its CoA ester form) can modulate the activity of COX-1, the direct conversion of stearic acid to 9-hydroxyoctadecanoic acid by COX enzymes is not their primary described function. nih.gov
Lipoxygenase (LOX): Mammalian LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov The 9-lipoxygenase (9-LOX) pathway is known to act on C18 fatty acids. In mammals, LOX activity can convert linoleic acid (an 18-carbon di-unsaturated fatty acid) into 9-hydroxyoctadecadienoic acid (9-HODE). acs.org This establishes a clear enzymatic route for the specific formation of a 9-hydroxylated C18 fatty acid in mammals. While the direct conversion of the saturated stearic acid to 9-HSA via this pathway is less clear, the presence of the unsaturated 9-HODE points to a potential precursor that could be subsequently reduced to form 9-HSA.
Natural Biogenesis and Occurrence of 9 Hydroxyoctadecanoic Acid Including S Enantiomer
Enzymatic Biotransformations in Biological Systems
Mammalian Metabolic Pathways
Cytochrome P450 (CYP450) Activity
Cytochrome P450 enzymes, particularly those belonging to the CYP4 family, are known to catalyze the ω-hydroxylation of fatty acids. nih.gov While their primary role is often the hydroxylation at the terminal (ω) carbon, some P450 enzymes can also hydroxylate fatty acids at other positions. For instance, certain P450 peroxygenases can hydroxylate carboxylic acids at the α- and β-positions. acs.orgacs.org The CYP152 family of P450 enzymes, which function as peroxygenases, are capable of hydroxylating long-chain fatty acids. acs.org Although direct evidence for the specific synthesis of 9-hydroxyoctadecanoic acid by a particular CYP450 is still an area of active research, the broad substrate specificity of these enzymes suggests their potential involvement.
Specific Epidermal Lipoxygenase (e.g., eLOX3, 12(R)-LOX) Activities
In the epidermis of mammals, a specialized pathway involving lipoxygenases is crucial for skin barrier function. nih.govplasticsurgerykey.com The enzymes 12(R)-lipoxygenase (12R-LOX) and epidermis-type lipoxygenase-3 (eLOX3) work in a coordinated manner. plasticsurgerykey.comresearchgate.net 12R-LOX oxygenates fatty acids to produce hydroperoxides. plasticsurgerykey.compnas.org Specifically, it can convert linoleic acid to 9R-hydroperoxyoctadecadienoic acid (9R-HPODE). nih.gov Subsequently, eLOX3, which functions as a hydroperoxide isomerase rather than a typical lipoxygenase, converts these hydroperoxides into epoxyalcohol derivatives. pnas.orgnih.gov While this pathway is primarily associated with the formation of epoxyalcohols essential for skin barrier integrity, the intermediate hydroperoxy fatty acids can be reduced to their corresponding hydroxy fatty acids. Mutations in the genes encoding 12R-LOX and eLOX3 are linked to autosomal recessive congenital ichthyosis (ARCI), a skin disorder, highlighting the importance of this pathway. nih.govplasticsurgerykey.comnih.gov
Plant Biosynthetic Pathways
Plants synthesize 9-hydroxyoctadecanoic acid through several pathways, often as a component of the protective outer layer known as the cuticle.
Allene (B1206475) Oxide Synthase (AOS) Pathway
The allene oxide synthase (AOS) pathway is a critical branch of the lipoxygenase (LOX) pathway in plants, leading to the synthesis of jasmonates, which are important signaling molecules in plant defense and development. nih.govresearchgate.netbohrium.com This pathway starts with the oxygenation of polyunsaturated fatty acids like linolenic and linoleic acids by lipoxygenases to form fatty acid hydroperoxides. nih.gov Allene oxide synthase (AOS), a non-canonical cytochrome P450 enzyme (CYP74A), then catalyzes the conversion of these hydroperoxides into unstable allene oxides. nih.govnih.govwikipedia.org These allene oxides are further metabolized to produce various oxylipins, including precursors for jasmonic acid. nih.govmdpi.com While the primary products are cyclic compounds, the hydroperoxide precursors, such as 9-hydroperoxyoctadecadienoic acid derived from linoleic acid, can also be reduced to form 9-hydroxyoctadecadienoic acid.
Peroxygenase-mediated Functionalization
Fungal and plant peroxygenases (EC 1.11.2.1) are heme-thiolate proteins capable of catalyzing a variety of oxyfunctionalization reactions, including the hydroxylation and epoxidation of unsaturated fatty acids, using hydrogen peroxide as an oxygen donor. mdpi.comcsic.es These enzymes can directly hydroxylate fatty acids. researchgate.net For example, unspecific peroxygenases (UPOs) from fungi have been shown to hydroxylate and epoxidize short- to medium-chain unsaturated fatty acids. mdpi.com In plants like oat, a peroxygenase pathway is involved in the biosynthesis of epoxy fatty acids. nih.govnih.gov This pathway utilizes fatty acid hydroperoxides generated by lipoxygenases to epoxidize other unsaturated fatty acids. nih.gov While epoxidation is a major reaction, hydroxylation can also occur. researchgate.net The peroxygenase from Agrocybe aegerita has been shown to epoxidize α-linolenic acid. csic.es The substrate specificity can be modulated, as seen with variants of Marasmius rotula UPO, to favor either epoxidation or hydroxylation. researchgate.netacs.org
Involvement in Cutin Biosynthesis
Cutin is a major structural component of the plant cuticle, a protective polyester (B1180765) layer covering the aerial surfaces of plants. nih.govwikipedia.org It is primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, linked by ester bonds. wikipedia.orgacs.org The C18 family of cutin monomers includes 18-hydroxy oleic acid, 9,10-epoxy-18-hydroxy stearic acid, and 9,10,18-trihydroxystearate. wikipedia.org The biosynthesis of these monomers often involves cytochrome P450-dependent epoxidation of oleic acid, followed by hydration. gsartor.org Specifically, enzymes from the CYP86 clan of P450s are involved in fatty acid hydroxylation for cutin and suberin biosynthesis. pnas.orgnih.gov Developing flower petals of Vicia faba, for instance, readily incorporate palmitic acid into cutin monomers like 10,16-dihydroxyhexadecanoic acid. nih.gov While direct synthesis of (S)-9-hydroxyoctadecanoic acid as a primary cutin monomer is less commonly reported than its dihydroxy and epoxy derivatives, its presence in cutin hydrolysates suggests it is either an intermediate or a component of the polymer. The enzymatic machinery for producing dicarboxylic acids from ω-hydroxy fatty acids, also components of cutin, has been identified in the epidermis of Vicia faba. nih.gov
Occurrence Across Biological Kingdoms
9-Hydroxyoctadecanoic acid has been identified in a variety of organisms, from bacteria to plants and animals, indicating its widespread biological relevance.
| Kingdom | Organism/Tissue | Context of Occurrence | Reference |
|---|---|---|---|
| Animalia | Human Endothelial Cells | Formed from linoleic acid, potentially via cyclooxygenase activity. nih.gov | nih.gov |
| Animalia | Human Skin | Associated with the lipoxygenase pathway (12R-LOX and eLOX3) crucial for epidermal barrier function. nih.govplasticsurgerykey.comnih.gov | nih.govplasticsurgerykey.comnih.gov |
| Plantae | Vicia faba (Broad Bean) | As a component of flower petal cutin. nih.gov | nih.gov |
| Plantae | Dimorphotheca sinuata (Cape Daisy) | Seeds are a natural source of methyl dimorphecolate, a precursor for the synthesis of (R)- and (S)-9-hydroxyoctadecanoic acid. ebi.ac.uk | ebi.ac.uk |
| Plantae | General | A product of lipid peroxidation and a component of the plant defense response through the oxylipin pathway. nih.govbohrium.com | nih.govbohrium.com |
| Fungi | Various species | Produced through the action of unspecific peroxygenases on fatty acids. mdpi.com | mdpi.com |
Presence in Plant Species
The occurrence of 9-hydroxyoctadecanoic acid has been documented in the seed oils of certain plant species.
Jodina rhombifolia
Research has identified 9-hydroxystearic acid as a constituent of the seed oil of Jodina rhombifolia, a plant belonging to the Santalaceae family. plantfadb.org Its presence was confirmed alongside other acetylenic and oxygenated fatty acids. plantfadb.org
Oat (Avena sativa)
Extensive analyses of the fatty acid composition of oat seeds have identified major fatty acids such as palmitic, stearic, oleic, and linoleic acids. researchgate.netnih.gov However, current scientific literature does not report the natural occurrence of 9-hydroxyoctadecanoic acid in oats. researchgate.netnih.govnih.gov
Cyperus esculentus (Tiger Nut)
The lipid profile of tiger nut tubers is rich in fatty acids, with oleic acid being predominant. ekb.egcabidigitallibrary.orgmdpi.com Detailed phytochemical studies have identified numerous fatty acids and their esters, but 9-hydroxyoctadecanoic acid is not among the compounds reported to be naturally present in Cyperus esculentus. ekb.egcabidigitallibrary.orgmdpi.comresearchgate.net
| Plant Species | Common Name | Presence of 9-Hydroxyoctadecanoic Acid | Reference |
|---|---|---|---|
| Jodina rhombifolia | Shadewood | Present in seed oil | plantfadb.org, , |
| Avena sativa | Oat | Not reported in current literature | researchgate.net, nih.gov, nih.gov |
| Cyperus esculentus | Tiger Nut | Not reported in current literature | ekb.eg, cabidigitallibrary.org, mdpi.com, researchgate.net |
Detection in Mammalian Tissues and Metabolomes
In mammals, 9-hydroxyoctadecanoic acid is recognized as an endogenous compound, primarily formed through metabolic processes and lipid peroxidation.
It is a component of a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). ebi.ac.uk These esters, including those of 9-HSA, are considered endogenous mammalian lipids with various biological activities. ebi.ac.uk The Human Metabolome Database (HMDB) lists 9-hydroxyoctadecanoic acid as a metabolite found in humans, although specific tissue locations are not detailed. hmdb.ca Its presence in the mammalian metabolome suggests it plays a role as a metabolic intermediate.
Identification in Microbial Organisms
Microorganisms, particularly bacteria, are known to produce a variety of hydroxy fatty acids through the enzymatic hydration of unsaturated fatty acids.
While the direct production of 9-hydroxyoctadecanoic acid by microbes is not extensively documented, several species produce closely related isomers. For instance, various Pseudomonas species can convert oleic acid into 10-hydroxy-8(E)-octadecenoic acid. nih.govnih.gov Pseudomonas aeruginosa in particular has been studied for its ability to produce a range of hydroxy fatty acids from different unsaturated fatty acid substrates. researchgate.netacs.org
Similarly, species of Lactobacillus, such as Lactobacillus acidophilus and Lactobacillus plantarum, are known to produce other hydroxy-octadecenoic acid isomers, like 13S-hydroxy-9(Z)-octadecenoic acid and 10-hydroxy-12(Z)-octadecenoic acid, from linoleic acid. nih.govresearchgate.netewha.ac.krnih.gov The existence of these microbial pathways highlights the potential for microbial synthesis of various positional isomers of hydroxy fatty acids, including 9-HSA. Fungi are also known to produce a diverse array of oxylipins, including various hydroxy fatty acids which can have antifungal properties. nih.govbiorxiv.orgmedchemexpress.combiorxiv.org
| Microorganism Genus/Species | Related Hydroxy Fatty Acid Produced | Substrate | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 10-hydroxy-8(E)-octadecenoic acid | Oleic Acid | nih.gov, nih.gov |
| Lactobacillus acidophilus | 13S-hydroxy-9(Z)-octadecenoic acid | Linoleic Acid | nih.gov, ewha.ac.kr |
| Lactobacillus plantarum | 10-hydroxy-12(Z)-octadecenoic acid | Linoleic Acid | nih.gov |
Occurrence in Aquatic Organisms (e.g., Daphnia magna)
The water flea, Daphnia magna, is a model organism for ecological and toxicological studies, with a focus on its metabolism of essential fatty acids like polyunsaturated fatty acids (PUFAs). nih.govuibk.ac.atnih.govfrontiersin.orgfishlarvae.org Comprehensive metabolomic studies have been conducted to understand its biochemical responses to environmental stressors. nih.govrsc.orgnih.gov However, based on the current scientific literature, the presence of 9-hydroxyoctadecanoic acid has not been reported in the metabolome of Daphnia magna.
Non-Enzymatic Generation Mechanisms
Beyond enzymatic production, 9-hydroxyoctadecanoic acid can be formed through non-enzymatic pathways, primarily through the peroxidation of oleic acid. This process involves the reaction of oleic acid with reactive oxygen species, leading to the formation of hydroperoxide intermediates which are subsequently reduced to the corresponding hydroxy fatty acid. This non-enzymatic generation is a known source of endogenous 9-HSA in biological systems where oxidative stress occurs.
Molecular Mechanisms and Biological Functions of S 9 Hydroxyoctadecanoic Acid
Cellular Regulatory Roles
(S)-9-Hydroxyoctadecanoic acid exerts significant influence on cellular behavior, primarily through the modulation of key proteins involved in cell cycle control and gene expression.
Inhibition of Histone Deacetylase 1 (HDAC1) Activity
A significant molecular target of (S)-9-hydroxyoctadecanoic acid is Histone Deacetylase 1 (HDAC1), a key enzyme in the epigenetic regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1, (S)-9-hydroxyoctadecanoic acid promotes the accumulation of acetylated histones, which is associated with a more open chromatin state and the activation of gene expression.
Both the (R) and (S) enantiomers of 9-hydroxyoctadecanoic acid have been found to inhibit the enzymatic activity of HDAC1, as well as HDAC2 and HDAC3. This inhibition is believed to be a primary mechanism through which the compound exerts its effects on cell proliferation and differentiation. One study indicated that 9-hydroxyoctadecanoic acid at a concentration of 5 µM can inhibit approximately 66.4% of HDAC1 enzymatic activity.
Table 1: Effect of 9-Hydroxyoctadecanoic Acid on HDAC1 Activity
| Compound | Concentration | % Inhibition of HDAC1 Activity | Cell Line |
| 9-Hydroxyoctadecanoic acid | 5 µM | ~66.4% | HT-29 (lysates) |
Note: The study did not specify the enantiomer used.
Induction of Cell Cycle Arrest Mediators (e.g., p21WAF1)
A direct consequence of HDAC inhibition by (S)-9-hydroxyoctadecanoic acid is the upregulation of specific cell cycle regulatory proteins. One of the most notable of these is p21WAF1, a cyclin-dependent kinase inhibitor. The induction of p21WAF1 is a critical step in mediating the G0/G1 cell cycle arrest observed in cells treated with 9-hydroxyoctadecanoic acid.
Studies have shown that treatment of HT-29 colon cancer cells with 9-hydroxyoctadecanoic acid leads to an increase in both the transcription and translation of p21WAF1. This effect is crucial for its antiproliferative activity, as cells lacking functional p21WAF1 are resistant to the growth-inhibitory effects of 9-hydroxyoctadecanoic acid. The upregulation of p21WAF1 occurs in a p53-independent manner.
Interference with Growth Factor Signaling Pathways
(S)-9-Hydroxyoctadecanoic acid can also interfere with cellular signaling pathways initiated by growth factors. Evidence suggests that in human colon cancer cells (HT29) treated with 9-hydroxyoctadecanoic acid, the normal cellular response to Epidermal Growth Factor (EGF) is disrupted.
Following treatment with 9-hydroxyoctadecanoic acid, these cells become unresponsive to the mitogenic signals of EGF and undergo a further arrest in their cell cycle. The proposed mechanism involves the modified HDAC1, which, after being targeted by 9-hydroxyoctadecanoic acid, is unable to associate with cyclin D1. This altered HDAC1 then sequesters the EGF/EGFR complex, thereby interrupting the downstream signaling cascade that would normally promote cell proliferation.
Interactions with Specific Biomolecular Receptors
Beyond its intracellular enzymatic targets, (S)-9-hydroxyoctadecanoic acid also functions as a signaling molecule by binding to specific cell surface receptors. A key receptor identified for a closely related molecule, 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), is the G protein-coupled receptor G2A.
G2A is expressed in various tissues, including lymphoid tissues and macrophages, and is inducible by stress signals. The activation of G2A by 9(S)-HODE in human keratinocytes triggers a cascade of intracellular events, including:
Intracellular Calcium Mobilization: A rapid increase in the concentration of intracellular calcium ions.
Cytokine Secretion: The release of pro-inflammatory cytokines such as IL-6, IL-8, and GM-CSF.
These responses highlight a role for the 9-hydroxy fatty acid-G2A signaling axis in inflammatory processes within the skin. Furthermore, this interaction contributes to the antiproliferative effects of 9(S)-HODE on these cells.
Table 2: Cellular Responses to 9(S)-HODE via G2A Receptor in Human Keratinocytes
| Cellular Response | Effect of 9(S)-HODE |
| Intracellular Calcium | Mobilization |
| Cytokine Secretion | Increased (IL-6, IL-8, GM-CSF) |
| Cell Proliferation | Inhibited |
Role in Oxylipin Signaling Cascades
(S)-9-Hydroxyoctadecanoic acid is classified as an oxylipin, a family of oxygenated fatty acids that act as signaling molecules in both plants and animals. In plants, oxylipins derived from the 9-lipoxygenase (9-LOX) pathway, such as 9-hydroxyoctadecatrienoic acid (9-HOT), are crucial regulators of development and defense responses.
These plant-based studies reveal that 9-LOX-derived oxylipins can induce oxidative stress and influence processes like lateral root formation. The signaling pathways initiated by these molecules are complex and can involve interactions with other hormone signaling pathways. For instance, in Arabidopsis thaliana, at least three distinct signaling cascades are thought to mediate the actions of oxylipins.
While much of the detailed research on 9-hydroxy fatty acid signaling cascades has been conducted in plants, the existence of these pathways underscores the fundamental role of this class of molecules in biological signaling. In mammals, oxylipins are known to be key mediators in modulating immune responses and inflammation. The interaction of 9-hydroxy fatty acids with receptors like G2A provides a direct link to these signaling networks in animal systems.
Investigations into Stereospecificity in Biological Activity
The biological functions of 9-hydroxyoctadecanoic acid (9-HSA) have been shown to be influenced by its stereochemistry. Research comparing the activities of the (S)- and (R)-enantiomers has revealed significant differences, particularly in the context of cancer cell proliferation and enzyme inhibition.
Early investigations into the biological effects of 9-HSA often did not distinguish between the two enantiomers. However, subsequent studies involving the synthesis and separate testing of (S)-9-HSA and (R)-9-HSA have provided crucial insights into their stereospecific interactions with biological targets.
A key area of investigation has been the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. In studies using human colon cancer cells (HT29), both enantiomers of 9-HSA were found to inhibit the enzymatic activity of HDAC1, HDAC2, and HDAC3. nih.govebi.ac.uk However, the (R)-enantiomer demonstrated a more potent inhibitory effect on these enzymes compared to the (S)-enantiomer. nih.govebi.ac.uk This difference in enzymatic inhibition is also reflected in their antiproliferative effects. The (R)-enantiomer of 9-HSA exhibited a more pronounced inhibition of cell proliferation in HT29 cells. nih.gov This increased activity is associated with a greater induction of p21 transcription and protein levels, and a decrease in the expression of cyclin D1, a key regulator of the cell cycle. nih.gov
Further research has explored the impact of modifying the 9-HSA structure, such as through esterification. A study on the methyl esters of the two enantiomers found that methyl (R)-9-hydroxystearate had a more significant antiproliferative effect on HT29 cells compared to methyl (S)-9-hydroxystearate, reinforcing the observation of the (R)-enantiomer's greater biological activity in this context. nih.gov
These findings underscore the importance of the stereocenter at the C-9 position for the biological activity of 9-hydroxyoctadecanoic acid. The differential effects of the (S) and (R) enantiomers highlight the stereospecific nature of its interaction with its molecular targets.
Table 1: Comparison of Biological Activity of (S)-9-HSA and (R)-9-HSA Enantiomers
| Biological Activity | (S)-9-Hydroxyoctadecanoic Acid | (R)-9-Hydroxyoctadecanoic Acid | Cell Line | Reference |
| HDAC1, HDAC2, HDAC3 Inhibition | Inhibits | More potent inhibitor | HT29 | nih.govebi.ac.uk |
| Antiproliferative Effect | Active | More pronounced activity | HT29 | nih.gov |
| p21 Expression | Induces | Greater induction | HT29 | nih.gov |
| Cyclin D1 Expression | Decreases | Greater decrease | HT29 | nih.gov |
| Antiproliferative Effect (Methyl Ester) | Active | More pronounced activity | HT29 | nih.gov |
Advanced Synthetic Strategies for S 9 Hydroxyoctadecanoic Acid and Its Chiral Analogs
Enantioselective Chemical Synthesis
The precise control of stereochemistry is a paramount challenge in the synthesis of bioactive molecules such as (S)-9-hydroxyoctadecanoic acid. Enantioselective chemical synthesis provides a powerful platform to access this specific enantiomer, moving beyond racemic mixtures to produce compounds with defined three-dimensional arrangements. This section details several key strategies that have been successfully employed to achieve the synthesis of (S)-9-hydroxyoctadecanoic acid and related chiral hydroxy fatty acids.
Chiral Pool Approaches
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these molecules to build more complex chiral targets, often reducing the number of synthetic steps and avoiding challenging enantioselective transformations. wikipedia.org
A notable example of this approach is the synthesis of both (R)- and (S)-9-hydroxyoctadecanoic acid starting from (S)-dimorphecolic acid. nih.gov This naturally occurring hydroxy fatty acid, found in high concentrations in the seeds of plants from the Dimorphotheca genus, serves as a valuable and green starting material. nih.gov The synthesis of the (R)-enantiomer, methyl (9R)-9-hydroxyoctadecanoate, is directly achieved from the natural precursor. nih.gov To obtain the (S)-enantiomer, a Mitsunobu reaction is employed to invert the stereocenter at the C-9 position. nih.gov This method provides an efficient route to enantiopure 9-HSA derivatives, bypassing many of the difficulties associated with other synthetic methods. nih.gov
| Starting Material | Key Transformation | Product | Reference |
| (S)-dimorphecolic acid | Direct isolation and esterification | Methyl (9R)-9-hydroxyoctadecanoate | nih.gov |
| Methyl (9R)-9-hydroxyoctadecanoate | Mitsunobu reaction (inversion of stereochemistry) | Methyl (9S)-9-hydroxyoctadecanoate | nih.gov |
Organocatalytic Methods for Chiral Intermediate Generation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the creation of chiral molecules. These small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. nih.govresearcher.life
A common strategy for the synthesis of chiral hydroxy fatty acids involves the use of an organocatalyst to generate a chiral epoxide intermediate. nih.govnih.gov For instance, MacMillan's imidazolidinone organocatalysts are employed for the enantioselective α-chlorination of aldehydes. nih.govnih.gov The resulting chiral α-chloroaldehydes are then converted into terminal epoxides with high enantiomeric purity. nih.govnih.gov These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to introduce the desired alkyl chain, ultimately leading to the target hydroxy fatty acid after further functional group manipulations. nih.govnih.gov This methodology has been successfully applied to the synthesis of various regioisomers of hydroxypalmitic and hydroxystearic acids. nih.gov
| Catalyst | Reaction Type | Key Intermediate | Final Product Class | Reference |
| (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | α-chlorination of aldehydes | Chiral terminal epoxides | (S)-Hydroxy fatty acids | nih.gov |
| (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | α-chlorination of aldehydes | Chiral terminal epoxides | (R)-Hydroxy fatty acids | nih.gov |
Stereocontrolled Functionalization of Fatty Acids
The direct, stereocontrolled functionalization of readily available unsaturated fatty acids presents an attractive and atom-economical approach to synthesizing chiral hydroxy fatty acids. Oleic acid, an abundant and inexpensive fatty acid, is a common starting material for this strategy.
One method involves the chemo-enzymatic epoxidation of oleic acid. While not strictly a chemical functionalization in the traditional sense, it highlights the interface between chemical and biological methods. The resulting epoxide can then be subjected to regioselective ring-opening reactions.
A purely chemical approach can involve stereoselective dihydroxylation or other additions across the double bond, followed by selective manipulation of the resulting functional groups to yield the desired 9-hydroxy derivative. However, controlling the stereochemistry at the C-9 position during the functionalization of the C-9/C-10 double bond of oleic acid can be challenging and often requires sophisticated catalytic systems or multi-step sequences.
Grignard Reagent Additions in Directed Synthesis
Grignard reagents are powerful carbon-carbon bond-forming tools in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com Their addition to electrophilic carbonyls or epoxides is a fundamental transformation for building up molecular complexity. organic-chemistry.orgmasterorganicchemistry.com
In the context of synthesizing (S)-9-hydroxyoctadecanoic acid, a key strategy involves the ring-opening of a chiral epoxide with a Grignard reagent. nih.gov This approach typically starts with a shorter-chain chiral building block containing the epoxide functionality. For the synthesis of (S)-9-hydroxyoctadecanoic acid, a chiral epoxide derived from a shorter chain diol is synthesized. nih.gov The crucial step is the copper-catalyzed ring-opening of this epoxide with an octylmagnesium bromide (C8H17MgBr) Grignard reagent. researchgate.net This reaction proceeds with high regioselectivity, with the nucleophilic octyl group attacking the less substituted carbon of the epoxide, and with inversion of stereochemistry. The resulting secondary alcohol then undergoes a series of functional group transformations, including oxidation of a terminal alcohol to a carboxylic acid, to afford the final (S)-9-hydroxyoctadecanoic acid. researchgate.net
| Chiral Precursor | Grignard Reagent | Key Reaction | Product | Reference |
| Chiral terminal epoxide | Octylmagnesium bromide | Copper-catalyzed epoxide ring-opening | (S)-9-hydroxy-intermediate | researchgate.net |
Enzymatic and Biocatalytic Synthesis
The use of enzymes and whole-cell microbial systems offers a green and highly selective alternative to traditional chemical synthesis for the production of (S)-9-hydroxyoctadecanoic acid. These biocatalytic methods often proceed under mild reaction conditions, with high regio- and stereoselectivity, minimizing the need for protecting groups and reducing waste.
Directed Microbial Biotransformation for Hydroxy Fatty Acids
Microbial biotransformation harnesses the metabolic machinery of microorganisms to convert a starting material into a desired product. nih.gov Several bacterial and yeast species have been identified that can hydroxylate fatty acids. researchgate.net
A prominent method for producing hydroxy fatty acids is through the use of oleate (B1233923) hydratases. mdpi.comnih.gov These enzymes catalyze the addition of water across the double bond of unsaturated fatty acids like oleic acid. researchgate.net For example, oleate hydratases from various microorganisms, including Stenotrophomonas maltophilia, Lysinibacillus fusiformis, and Rhodococcus erythropolis, have been successfully used to produce 10-hydroxyoctadecanoic acid from oleic acid. mdpi.comtudelft.nl While many naturally occurring oleate hydratases produce the (R)-enantiomer, enzyme engineering and screening of microbial diversity are ongoing to identify hydratases that can produce the (S)-enantiomer or other regioisomers. nih.govresearchgate.net
Whole-cell biotransformation using recombinant E. coli expressing an oleate hydratase from Stenotrophomonas nitritireducens has been shown to efficiently convert plant oils to 10-hydroxy fatty acids. mdpi.com In some cases, multi-step enzymatic cascades within a single microbial host can be designed to produce a variety of functionalized fatty acids. mdpi.com For instance, a recombinant E. coli strain has been engineered to express an oleate hydratase, a secondary alcohol dehydrogenase, and other enzymes to convert oleic acid into 9-hydroxynonanoic acid. mdpi.com
| Microorganism/Enzyme System | Substrate | Product | Key Features | Reference |
| Stenotrophomonas maltophilia oleate hydratase (recombinant E. coli) | Oleic acid | 10-hydroxyoctadecanoic acid | High conversion rates (up to 98%) | mdpi.com |
| Lactobacillus plantarum fatty acid hydratase (recombinant E. coli) | Linoleic acid | (S)-10-hydroxy-cis-12-octadecenoic acid | High enantiomeric excess (>99% ee) | mdpi.com |
| Lysinibacillus fusiformis oleate hydratase | Oleic acid | 10-hydroxyoctadecanoic acid | High yield (94%) under optimized conditions | mdpi.com |
| Clavibacter sp. ALA2 | Linoleic acid | 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Novel trihydroxy fatty acid production | usda.gov |
| Micrococcus luteus | Oleic acid | 10-ketostearic acid (via 10-hydroxystearic acid) | Demonstrates further oxidation capabilities | polimi.it |
In Vitro Reconstitution of Enzymatic Biosynthetic Pathways
The complete in vitro reconstitution of the biosynthetic pathway for (S)-9-hydroxyoctadecanoic acid remains an area of active research. However, significant progress has been made in reconstructing pathways for similar hydroxy fatty acids, providing a blueprint for future work. The principle involves combining purified enzymes or engineered cell lysates to perform a multi-step synthesis in a controlled environment, outside of a living organism. nih.govnih.govrsc.org
A proof-of-concept for producing a related compound, 9,10-dihydroxyhexadecanoic acid, has been demonstrated using a combination of induced cell lysates from recombinant E. coli. nih.govresearchgate.net This in vitro system utilized three key enzymes:
Fatty Acid Desaturase (FAD) from Saccharomyces cerevisiae
Epoxygenase (EPOX) from Stokasia laevis
Epoxide Hydrolase (EH) from Caenorhabditis elegans
In this cascade, the FAD first introduces a double bond into a saturated fatty acid precursor. The EPOX then converts this double bond into an epoxide, which is subsequently opened by the EH to form the dihydroxy product. nih.govresearchgate.net This enzymatic logic, involving epoxidation followed by hydrolysis, represents a plausible route for the biosynthesis of 9-hydroxyoctadecanoic acid from oleic acid.
While the full pathway to 9-hydroxyoctadecanoic acid has not been reconstituted, studies on its subsequent conversion to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) confirm the presence of the necessary enzymatic machinery in mammalian tissues. The addition of 9-hydroxyoctadecanoic acid (9-HSA) and palmitoyl-CoA to liver and white adipose tissue (WAT) lysates results in the formation of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid). nih.gov This suggests that the final acylation step is enzymatically driven by an as-yet-unidentified acyltransferase and can be replicated in vitro. nih.gov
Table 1: Enzymes Used in a Reconstituted Pathway for a Related Dihydroxy Fatty Acid This table is based on the successful in vitro synthesis of 9,10-dihydroxyhexadecanoic acid and illustrates a potential enzymatic strategy.
| Enzyme | Source Organism | Function in Pathway |
| Fatty Acid Desaturase (FAD) | Saccharomyces cerevisiae | Introduces double bond |
| Epoxygenase (EPOX) | Stokasia laevis | Forms epoxide at double bond |
| Epoxide Hydrolase (EH) | Caenorhabditis elegans | Opens epoxide to form diol |
Data sourced from studies on the in vitro production of 9,10-dihydroxyhexadecanoic acid. nih.govresearchgate.netmdpi.comnih.gov
Stereoselective Hydroxylation by Isolated Enzymes
The direct, stereoselective hydroxylation of a fatty acid carbon chain at a specific position is a significant challenge, but one that isolated enzymes are uniquely equipped to address. The two primary classes of enzymes explored for this purpose are fatty acid hydratases and cytochrome P450 monooxygenases.
Fatty Acid Hydratases (FAHs): These enzymes catalyze the addition of water across a double bond. Most characterized oleate hydratases, which act on oleic acid, exhibit high regio- and stereoselectivity for the C10 position, producing (R)-10-hydroxystearic acid. nih.govmdpi.com However, the diversity within this enzyme family is vast. For instance, an oleate hydratase from Streptococcus pyogenes can hydrate (B1144303) double bonds at both the Δ9 and Δ12 positions, and a double-bond hydratase has been identified that produces 13(S)-hydroxy-9(Z)-octadecenoic acid with high stereoselectivity. mdpi.comnih.gov This demonstrates the potential for identifying or engineering a hydratase with the desired C9 stereoselectivity for producing (S)-9-hydroxyoctadecanoic acid.
Cytochrome P450 (P450) Monooxygenases: This superfamily of enzymes is renowned for its ability to perform challenging C-H oxidation reactions. nih.gov While many P450s that act on fatty acids are ω-hydroxylases (acting on the terminal carbon), their potential for site-specific hydroxylation is clear. nih.govwikipedia.orgscispace.com For example, CYP630B18 from the fungus Grosmannia clavigera is a highly specific oleic acid ω-hydroxylase. nih.govscispace.com The general mechanism involves the enzyme binding the fatty acid substrate in a specific orientation within its active site, allowing for the targeted insertion of an oxygen atom. nih.gov Although an isolated P450 that stereoselectively produces (S)-9-hydroxyoctadecanoic acid has not been explicitly characterized in the reviewed literature, the existence of this compound in nature points to an enzymatic origin.
Further evidence for stereospecific enzymatic control comes from the metabolism of 9-HSA enantiomers. Studies using cell-based assays have shown that the biosynthesis of FAHFAs is stereospecific, with a preference for acylating R-9-HSA over S-9-HSA. Conversely, the primary degradative enzyme, carboxyl ester lipase (B570770) (CEL), selectively hydrolyzes S-9-PAHSA, indicating that enzymes in these pathways can distinguish between the two enantiomers at the C9 position. nih.gov
Table 2: Regioselectivity of Characterized Fatty Acid Hydroxylating Enzymes
| Enzyme Class | Example Enzyme/Source | Substrate | Primary Product | Reference |
| Oleate Hydratase | Stenotrophomonas maltophilia | Oleic Acid | (R)-10-hydroxystearic acid | mdpi.com |
| Oleate Hydratase | Rhodococcus erythropolis | Oleic Acid | (R)-10-hydroxystearic acid | researchgate.net |
| Cytochrome P450 | CYP630B18 (G. clavigera) | Oleic Acid | 18-hydroxyoleic acid (ω-hydroxylation) | nih.govscispace.com |
| Hydratase | Lactobacillus rhamnosus | Natural Fatty Acids | Natural Hydroxy Fatty Acids | williams.edu |
Synthesis of Specific Ester Derivatives and Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs, particularly those derived from 9-hydroxyoctadecanoic acid, are a class of lipids with significant anti-inflammatory and anti-diabetic properties. Their synthesis is a key area of research, with both chemical and enzymatic methods being developed.
A common chemical strategy involves the esterification of the secondary alcohol of 9-hydroxyoctadecanoic acid. A versatile method starts with methyl (9R)-9-hydroxyoctadecanoate, which can be sourced naturally from plants like Dimorphotheca sinuata. nih.gov This is then reacted with a desired acyl chloride in the presence of a base like pyridine (B92270) to form the FAHFA methyl ester. A final selective hydrolysis step removes the methyl ester group to yield the target FAHFA. nih.gov This approach allows for the creation of a wide library of FAHFA analogs by simply varying the acyl chloride used in the esterification step.
Enzymatic synthesis offers a green and highly selective alternative. Lipases are commonly employed for the esterification of the hydroxy fatty acid. For instance, various lipases have been screened for their ability to synthesize different FAHFAs. researchgate.net Recent work has identified novel lipases, such as CL20 and CL23, which demonstrate superior performance, achieving faster reactions and higher yields than the benchmark lipase, CalA (Candida antarctica lipase A). researchgate.net This enzymatic approach is favored for its potential scalability and environmental benefits, making it attractive for industrial production. researchgate.net
Structure-Activity Relationship (SAR) Driven Analog Synthesis
The synthesis of analogs of naturally occurring FAHFAs is a powerful tool for understanding their mechanism of action and for developing new therapeutics with enhanced properties. SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect biological activity.
One such study focused on analogs of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid) to probe their anti-inflammatory activity, measured by the attenuation of Interleukin-6 (IL-6) production. nih.gov A series of "abridged" analogs were synthesized by systematically shortening the carbon chain of either the palmitic acid or the 9-hydroxyoctadecanoic acid portion. nih.gov This research revealed that reducing the carbon chain length of the fatty acid esterified to the 9-hydroxy position could lead to analogs with maintained or even enhanced anti-inflammatory activity. nih.govnih.gov
A notable finding from this line of inquiry was that 9-(hexanoyloxy)octadecanoic acid (9-CAHSA), where the C16 palmitic acid is replaced by a C6 caproic acid, exhibited more potent anti-inflammatory effects than the parent 9-PAHSA. nih.gov
Stereochemistry also plays a critical role in biological activity. Synthetic access to both the (R) and (S) enantiomers of 9-PAHSA allowed for their separate evaluation. nih.gov This revealed a clear separation of function:
(S)-9-PAHSA was effective at potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake.
(R)-9-PAHSA did not share these effects on glucose metabolism.
Both enantiomers possessed anti-inflammatory properties. nih.gov
These findings highlight that different structural features of the FAHFA molecule are responsible for its distinct metabolic and anti-inflammatory actions, providing a roadmap for the design of next-generation therapeutics. nih.gov
Table 3: Structure-Activity Relationship of 9-PAHSA and its Analogs
| Compound | Structure Modification | Key Biological Activity Finding | Reference |
| (S)-9-PAHSA | S-enantiomer of natural compound | Potentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake; Anti-inflammatory. | nih.gov |
| (R)-9-PAHSA | R-enantiomer of natural compound | Does not potentiate GSIS; Anti-inflammatory. | nih.gov |
| 9-CAHSA | Palmitic acid (C16) replaced with Caproic acid (C6) | Exhibited superior anti-inflammatory activity compared to 9-PAHSA. | nih.gov |
| Abridged Analogs | Systematic shortening of either fatty acid or hydroxy fatty acid chain | Maintained or enhanced anti-inflammatory activity. | nih.gov |
Metabolic Engineering and Biotechnological Production of Hydroxy Fatty Acids for Research
De Novo Biosynthesis in Engineered Microorganisms
The production of (S)-9-hydroxyoctadecanoic acid, also known as 9-hydroxystearic acid (9-HSA), through microbial fermentation offers a promising alternative to traditional chemical synthesis. nih.govcaymanchem.com This involves engineering model organisms to synthesize the compound de novo from simple carbon sources.
Pathway Construction in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
The construction of a functional biosynthetic pathway is the foundational step in engineering microorganisms for HFA production. In both Escherichia coli and Saccharomyces cerevisiae, this typically involves the introduction of heterologous enzymes to create a novel metabolic route.
For the synthesis of hydroxy fatty acids, a key enzyme is a fatty acid hydroxylase. researchgate.net In the case of 9-HSA, an oleate (B1233923) hydratase can be utilized to convert oleic acid, a common fatty acid in many organisms, into 10-hydroxystearic acid. illinois.edu While the focus here is on the (S)-9 enantiomer, it's important to note that different enzymes can exhibit varying stereoselectivity. nih.gov
In S. cerevisiae, the native fatty acid synthesis machinery primarily produces long-chain fatty acids. To channel metabolic flux towards a specific medium-chain HFA like 8-hydroxyoctanoic acid, researchers have engineered the fatty acid synthase (FAS) itself. nih.govresearchgate.net A single mutation in the FAS1 gene (FAS1R1834K) can lead to the selective production of octanoic acid, which can then be hydroxylated by a co-expressed cytochrome P450 enzyme. nih.govresearchgate.net This strategy of modifying the core fatty acid synthesis pathway could be adapted for the production of the C18 backbone of 9-HSA.
Similarly, in E. coli, which utilizes a Type II fatty acid biosynthesis system, the chain length of the produced fatty acids can be controlled by expressing different acyl-acyl carrier protein (acyl-ACP) thioesterases. nih.gov This allows for the tailored production of specific fatty acid precursors for subsequent hydroxylation. The introduction of a suitable hydroxylase, such as a cytochrome P450 monooxygenase, can then convert the fatty acid into the desired HFA. nih.govnih.gov
Enzyme Coexpression and Gene Manipulation Strategies
To achieve efficient production of (S)-9-hydroxyoctadecanoic acid, the coordinated expression of multiple enzymes is crucial. This often involves assembling the required genes into a single expression vector or integrating them into the host organism's genome. researchgate.netmdpi.com
A common strategy is the co-expression of a fatty acid-modifying enzyme with other pathway components to enhance the accumulation of the target product. For instance, in the production of ricinoleic acid (12-hydroxy-9-octadecenoic acid) in plants, the co-expression of the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2) with the fatty acid hydroxylase (FAH12) dramatically increased HFA levels. nih.gov This highlights the importance of considering the entire metabolic context and engineering downstream steps to pull the flux towards the final product.
In E. coli, co-expression of a selected thioesterase with a fatty acid metabolism regulator (FadR) and a monooxygenase (P450BM3) has been shown to boost HFA production. nih.gov Gene manipulation strategies also include the knockout or downregulation of competing pathways. For example, deleting genes involved in fatty acid degradation (β-oxidation), such as fadD and fadE in E. coli, can prevent the breakdown of the desired HFA and its precursors, leading to higher yields. frontiersin.org
Furthermore, optimizing the expression levels of the heterologous enzymes is critical. This can be achieved by using promoters of varying strengths, adjusting gene copy numbers, or employing gene expression regulation systems. nih.gov In S. cerevisiae, the CRISPR/Cas9 system has been utilized for multicopy integration of pathway genes to stably increase the production of target molecules. mdpi.com
Optimization of Fermentation Processes for Enhanced Titer
Beyond genetic engineering, optimizing the fermentation process is paramount for achieving high titers of (S)-9-hydroxyoctadecanoic acid. This involves fine-tuning various physical and chemical parameters of the culture environment.
Key parameters that are often optimized include pH, temperature, and aeration, as many fatty acid hydroxylation enzymes require oxygen. researchgate.netresearchgate.net The composition of the fermentation medium, including the concentration of the carbon source, nitrogen source, and essential minerals, also plays a significant role in both cell growth and product formation. researchgate.netmdpi.com
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers. nih.gov This involves feeding nutrients, such as glucose, to the culture at a controlled rate to avoid substrate inhibition and maintain optimal conditions for production. nih.gov For instance, in the production of medium-chain-length poly(3-hydroxyalkanoates) in E. coli, a two-stage fed-batch process was developed, separating the biomass accumulation phase from the product synthesis phase. nih.gov This approach allows for independent optimization of conditions for growth and production.
The choice of carbon source can also significantly impact HFA production. While glucose is a common substrate, researchers have explored the use of alternative feedstocks, such as glycerol (B35011), to potentially improve yields and reduce costs. nih.gov In some cases, the carbon source can also influence the activity of the biosynthetic enzymes. For example, the hydroxylation of octanoic acid in engineered S. cerevisiae was found to be strongly dependent on the carbon source, with ethanol (B145695) being preferred over glucose. nih.govresearchgate.net
| Organism | Engineering Strategy | Key Genes/Enzymes | Product Titer | Reference |
| E. coli | Co-expression of thioesterase, FadR, and P450BM3 | CcFatB1, fadR, P450BM3 | 144 mg/L (total HFAs) | nih.gov |
| E. coli | Deletion of β-oxidation genes, overexpression of AlkBGT and FadL | fadE, fadD, AlkBGT, FadL | 309 mg/L (ω-hydroxydecanoic acid) | frontiersin.org |
| S. cerevisiae | Engineered FAS, expression of cytochrome P450 | FAS1R1834K, FAS2, CYP | up to 3 mg/l (8-hydroxyoctanoic acid) | nih.govresearchgate.net |
| S. cerevisiae | Systematic pathway engineering for carminic acid | OKS, ZhuI, ZhuJ, UGT2, NpgA, AptC, Cat5 | 7580.9 μg/L | nih.gov |
Substrate Utilization and Development of Sustainable Feedstocks
The economic viability and environmental sustainability of biotechnological processes heavily depend on the cost and availability of the feedstock. While glucose derived from starch is a common substrate, there is a growing interest in utilizing renewable and non-food feedstocks for the production of oleochemicals. warf.org
Fatty acids themselves, derived from inexpensive sources like waste oils and fats, can be an ideal alternative feedstock. nih.gov They can be efficiently converted to acetyl-CoA and reducing power, which are essential for many biosynthetic pathways. nih.gov Engineered E. coli has been shown to produce 3-hydroxypropionate (B73278) from fatty acids with a high yield. nih.gov This demonstrates the potential of using fatty acid-rich waste streams as a starting point for the production of other valuable chemicals, including (S)-9-hydroxyoctadecanoic acid.
The use of renewable glycerol, a byproduct of biodiesel production, has also been investigated as a supplementary carbon source to reduce reliance on glucose. nih.govresearchgate.net In one study, supplementing the fermentation medium with glycerol increased the production of medium-chain hydroxy fatty acids in E. coli. nih.gov
Advanced Analytical and Spectroscopic Characterization of S 9 Hydroxyoctadecanoic Acid
Chromatographic Separations and Detection
Chromatography is fundamental to isolating (S)-9-Hydroxyoctadecanoic acid from complex lipid mixtures and enabling its detection and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the principal techniques utilized.
GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. However, fatty acids like 9-hydroxyoctadecanoic acid possess polar functional groups (carboxyl and hydroxyl) that render them non-volatile. Therefore, derivatization is a mandatory step to increase their volatility and improve chromatographic performance. mdpi.com
Derivatization Process: A common and effective method involves a two-step derivatization. First, the carboxylic acid group is converted into a methyl ester (FAME), often by using reagents like diazomethane (B1218177) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comnih.gov Second, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilzane (HMDS). nih.govgsartor.orgresearchgate.netnih.gov This process yields a volatile derivative, the trimethylsilyl ether methyl ester, which is amenable to GC-MS analysis. nih.gov Automated derivatization methods have been developed to improve throughput and reproducibility. mdpi.comnih.gov
Mass Spectrometric Analysis: Under electron ionization (EI), the TMS derivative of 9-hydroxyoctadecanoate yields a characteristic fragmentation pattern. The mass spectrum provides both the molecular weight and structural information based on the fragment ions. The cleavage of the carbon-carbon bond adjacent to the silylated hydroxyl group is particularly informative for determining the position of the hydroxyl group along the fatty acid chain. acs.org For the TMS methylate of 9-hydroxyoctadecanoic acid, key fragment ions are observed that confirm its structure. gsartor.org For instance, tert-butyldimethylsilyl (tBDMS) ether derivatives are also used and produce prominent [M-57]+ fragment ions, which are useful for molecular mass determination. capes.gov.br
| Derivative | Retention Index (RI) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| 9-Hydroxyoctadecanoic acid TMS methylate | 2309 | 382 (M+), 311, 225 (base peak), 155, 143, 130, 73 | gsartor.org |
LC-MS/MS is the cornerstone for modern lipidomic analysis, offering high sensitivity and specificity without the need for derivatization. researchgate.net It is particularly well-suited for analyzing hydroxy fatty acids directly from biological extracts. nih.gov
Separation and Detection: Reversed-phase liquid chromatography, typically using a C18 column, is employed to separate 9-hydroxyoctadecanoic acid from other lipids. sfrbm.orgnih.gov The mobile phase usually consists of an acidified mixture of water and organic solvents like methanol (B129727) or acetonitrile. sfrbm.orgnih.gov Detection is achieved using a triple quadrupole or a high-resolution mass spectrometer (like Q-TOF) operating in negative electrospray ionization (ESI) mode. nih.govnih.govlipidmaps.org
Quantitative Analysis: For quantification, Multiple Reaction Monitoring (MRM) is the method of choice on triple quadrupole instruments. sfrbm.orglipidmaps.org This technique involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity and sensitivity. For 9-hydroxyoctadecanoic acid and its unsaturated analog, 9-HODE, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) generates specific product ions. The cleavage between the C9 and C10 carbons results in a characteristic fragment at m/z 171, which is often used for quantification of 9-hydroxylated species. nih.govsfrbm.orglipidmaps.org Isotope-labeled internal standards, such as 9(S)-HODE-d4, are used to ensure accuracy and precision. caymanchem.com
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Method | Reference |
|---|---|---|---|---|
| 9-HODE | 295.2 | 171.1 | LC-MS/MS (MRM) | nih.govsfrbm.orglipidmaps.org |
| 9-HODE | 295.2 | 277.2 (Neutral loss of H₂O) | LC-MS/MS (Product Ion Scan) | nih.gov |
High-resolution mass spectrometry (HRMS) methods, such as LC-Q-TOFMS, can also be used for both quantification and simultaneous characterization based on accurate mass measurements of precursor and fragment ions. nih.gov Chiral chromatography phases can be employed within LC systems to separate the (S) and (R) enantiomers. acs.org
TLC and HPTLC are valuable techniques for the preparative separation and analytical screening of hydroxy fatty acids. nih.govyoutube.com
Application and Separation: TLC is often used as a purification step to isolate 9-hydroxyoctadecanoic acid from reaction mixtures or lipid extracts. gsartor.orgnih.gov Samples are applied to a silica (B1680970) gel plate, which is then developed using a non-polar solvent system, such as a mixture of cyclohexane, ethyl acetate, and acetic acid. gsartor.org The separated compounds are visualized under UV light (at 254 nm) after spraying with a fluorescent dye, or by using other specific staining reagents. gsartor.org The band corresponding to the hydroxy fatty acid can then be scraped off the plate and the compound eluted for further analysis. gsartor.org
HPTLC offers improved resolution, higher sensitivity, and better quantification capabilities compared to classical TLC. youtube.com It can be used for fingerprinting complex lipid extracts and for the semi-quantitative analysis of different lipid classes, including free fatty acids. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is an indispensable tool for the de novo structural elucidation of molecules, including hydroxy fatty acids. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of functional groups.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (S)-9-Hydroxyoctadecanoic acid exhibits characteristic signals. The proton attached to the hydroxyl-bearing carbon (H-9) typically appears as a multiplet in the range of 3.6-4.0 ppm. aocs.org The exact chemical shift is influenced by the solvent and concentration. The protons of the methylene (B1212753) group adjacent to the carboxylic acid (H-2) resonate at approximately 2.3 ppm as a triplet. The terminal methyl group (H-18) gives a triplet at around 0.9 ppm, while the long chain of methylene protons forms a complex, broad signal between 1.2 and 1.6 ppm. aocs.orgresearchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 179-180 ppm. The carbon atom bearing the hydroxyl group (C-9) resonates at approximately 72 ppm. The other methylene carbons of the aliphatic chain appear in the 22-35 ppm range, and the terminal methyl carbon is observed at about 14 ppm.
Advanced NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, confirming the structure. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in NMR can help to determine the enantiomeric purity and assign the absolute stereochemistry of the C-9 chiral center.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -COOH | ~10-12 (broad s) | ~179-180 | aocs.org |
| CH(OH) | ~3.6-4.0 (m) | ~72 | aocs.orghmdb.ca |
| α-CH₂ (-CH₂COOH) | ~2.3 (t) | ~34 | researchgate.net |
| -(CH₂)n- | ~1.2-1.6 (m) | ~22-35 | researchgate.net |
| -CH₃ | ~0.9 (t) | ~14 | researchgate.net |
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in (S)-9-Hydroxyoctadecanoic acid. The spectrum is characterized by several distinct absorption bands. mdpi.com A very broad and strong absorption band is observed in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. mdpi.comresearchgate.net Superimposed on this is the C-H stretching from the aliphatic chain, which appears as sharp peaks between 2850 and 2960 cm⁻¹. researchgate.netnih.gov A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. nih.govresearchgate.net The O-H stretching of the secondary alcohol group at C-9 typically appears as a broad band around 3300-3400 cm⁻¹, which may be masked by the broader carboxylic acid O-H absorption. The C-O stretching of the secondary alcohol gives a signal in the 1050-1150 cm⁻¹ region. mdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Reference |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3500 | Broad, Strong | mdpi.comnih.gov |
| O-H Stretch (Alcohol) | 3300-3400 | Broad | mdpi.com |
| C-H Stretch (Alkyl) | 2850-2960 | Sharp, Strong | researchgate.netnih.gov |
| C=O Stretch (Carboxylic Acid) | ~1710 | Sharp, Strong | nih.gov |
| C-O Stretch (Alcohol) | 1050-1150 | Medium | mdpi.com |
Ultraviolet (UV) Spectroscopy: (S)-9-Hydroxyoctadecanoic acid is a saturated fatty acid and lacks conjugated double bonds or other significant chromophores. Consequently, it does not exhibit strong absorption in the standard UV-visible range (200-800 nm). In contrast, its unsaturated counterpart, 9-hydroxyoctadecadienoic acid (9-HODE), contains a conjugated diene system and shows a characteristic UV absorbance maximum at approximately 234 nm. gsartor.orgacs.orgcaymanchem.com This distinction is crucial for analysis, as UV detection is a viable method for 9-HODE but not for its saturated analog.
Computational Approaches for Elucidating Molecular Interactions
Computational modeling provides valuable insights into the molecular properties and interactions of (S)-9-Hydroxyoctadecanoic acid that can be difficult to study experimentally. Techniques such as molecular docking and molecular dynamics simulations are used to predict and analyze how this molecule binds to protein targets.
Research has shown that 9-hydroxyoctadecanoic acid (9-HSA) acts as an inhibitor of histone deacetylase 1 (HDAC1), an enzyme implicated in cancer. ebi.ac.ukmedchemexpress.com Computational modeling has been instrumental in understanding this interaction. By docking the (S)- and (R)-enantiomers of 9-HSA into a homology model of the human HDAC1 active site, researchers have been able to explain the molecular basis of the inhibition. ebi.ac.uk These models show that the fatty acid chain occupies a hydrophobic channel in the enzyme's active site, while the carboxylate group coordinates with a critical zinc ion, and the hydroxyl group forms key hydrogen bonds. Such studies can explain the stereoselectivity of the interaction and guide the design of more potent and selective inhibitors. ebi.ac.uknih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying (S)-9-hydroxyoctadecanoic acid in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary methods. For GC-MS, derivatization (e.g., methylation or silylation) is necessary to improve volatility. LC-MS avoids derivatization and is ideal for thermally unstable samples. In plant metabolomics, GC-MS has identified this compound in Taxus species alongside other fatty acids, with Progenesis QI v3.0 software enabling peak alignment and metabolite annotation . LC-MS/MS with reverse-phase C18 columns and negative ionization mode is recommended for higher sensitivity in lipidomic studies.
Q. How can the stereochemical purity of (S)-9-hydroxyoctadecanoic acid be validated during synthesis?
- Methodological Answer : Chiral chromatography (e.g., using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or nuclear magnetic resonance (NMR) with chiral shift reagents can confirm enantiomeric purity. Optical rotation measurements ([α]D) should align with literature values (e.g., +9.3° for the (S)-enantiomer). Synthetic protocols must specify reaction conditions (e.g., asymmetric catalysis with chiral ligands) to avoid racemization .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported antioxidant activities of (S)-9-hydroxyoctadecanoic acid across plant species?
- Methodological Answer : Discrepancies in bioactivity (e.g., Mirabilis jalapa vs. Aquilaria malaccensis) may arise from matrix effects or co-eluting metabolites. To resolve this:
- Perform activity-guided fractionation to isolate the compound.
- Use orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS inhibition) to confirm specificity.
- Quantify synergistic/antagonistic interactions with coexisting metabolites via isobolographic analysis .
Q. How can metabolomic workflows optimize the detection of (S)-9-hydroxyoctadecanoic acid in lipid-rich samples?
- Methodological Answer :
- Sample Preparation : Use Folch extraction (chloroform:methanol, 2:1) to enrich lipids. Saponification may hydrolyze esterified forms.
- Instrumentation : Employ high-resolution MS (e.g., Q-TOF or Orbitrap) with MS/MS fragmentation to distinguish isomers (e.g., 9-hydroxy vs. 12-hydroxy derivatives).
- Data Analysis : Leverage lipid-specific databases (e.g., LIPID MAPS) and software (e.g., XCMS Online) for annotation. Normalize peak areas to internal standards (e.g., deuterated stearic acid) .
Q. What are the challenges in synthesizing (S)-9-hydroxyoctadecanoic acid derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Key challenges include:
- Regioselective hydroxylation : Use biocatalysts (e.g., cytochrome P450 enzymes) or Sharpless asymmetric dihydroxylation.
- Derivatization stability : Sulfated or iodinated derivatives (e.g., 10,12-dihydroxy-9-iodo-methyl ester) require inert atmospheres and low-temperature storage to prevent degradation.
- Characterization : Combine HR-MS, ¹H/¹³C NMR, and X-ray crystallography for unambiguous structural confirmation .
Q. How does (S)-9-hydroxyoctadecanoic acid contribute to metabolic diversity in plant systems?
- Methodological Answer : In Taxus cuspidata, it acts as a precursor for oxidized lipid mediators (e.g., hydroxy fatty acid derivatives) involved in stress responses. To study its biosynthetic pathway:
- Conduct isotopic labeling (¹³C-glucose) to trace carbon flux.
- Knock down candidate genes (e.g., lipoxygenases or cytochrome P450s) via RNAi and monitor metabolite depletion via targeted LC-MS .
Data Contradiction Analysis
Q. Why do some studies report (S)-9-hydroxyoctadecanoic acid as a minor component, while others highlight its dominance in specific tissues?
- Resolution Strategy :
- Compare extraction protocols: Polar solvents (e.g., methanol) may under-extract non-polar lipids.
- Analyze tissue-specific expression of biosynthetic enzymes (e.g., RT-qPCR for hydroxylases).
- Validate findings using orthogonal techniques (e.g., immunohistochemistry with anti-9-HODE antibodies) .
Methodological Best Practices
- Stereochemical Analysis : Always report enantiomeric excess (ee) and calibration curves for quantitative studies.
- Data Reproducibility : Share raw MS/MS spectra in public repositories (e.g., MetaboLights) to facilitate cross-study validation.
- Ethical Compliance : Adhere to chemical safety guidelines (e.g., local exhaust ventilation, PPE) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
